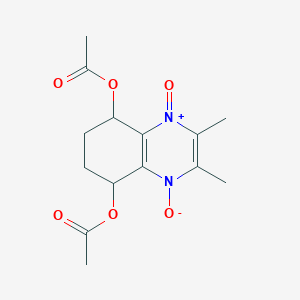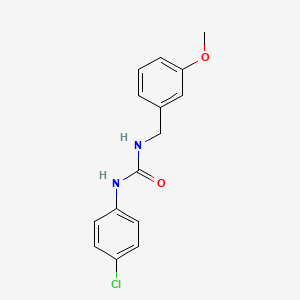
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate, also known as TQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TQD is a heterocyclic compound that belongs to the quinoxaline family. It has a unique molecular structure that makes it an attractive candidate for scientific research. In
科学研究应用
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
In material science, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been explored for its potential applications in organic electronics. It has been reported to exhibit good charge transport properties and can be used as a hole-transport material in organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is not fully understood. However, it has been suggested that 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate induces apoptosis in cancer cells by activating the caspase-3 pathway. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been reported to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate inhibits the growth of cancer cells, induces apoptosis, and reduces the production of ROS. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been reported to exhibit anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has several advantages for lab experiments. It has a unique molecular structure that makes it an attractive candidate for scientific research. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is relatively easy to synthesize, and its chemical properties can be easily modified by introducing different functional groups. However, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate research. In medicinal chemistry, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further explored as an anti-cancer agent. The mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further elucidated, and its efficacy and toxicity can be studied in vivo. In material science, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be explored for its potential applications in organic electronics. The charge transport properties of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further studied, and its performance in OLEDs can be optimized.
Conclusion:
In conclusion, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been explored for its potential applications in organic electronics. Further research is needed to fully understand the mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate and its potential applications in various fields.
合成方法
The synthesis of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate involves the condensation of 2,3-dimethylquinoxaline-5,8-dione with acetic anhydride in the presence of a catalyst. The reaction occurs at an elevated temperature and results in the formation of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate. The yield of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate synthesis can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
属性
IUPAC Name |
(8-acetyloxy-2,3-dimethyl-4-oxido-1-oxo-5,6,7,8-tetrahydroquinoxalin-1-ium-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-7-8(2)16(20)14-12(22-10(4)18)6-5-11(21-9(3)17)13(14)15(7)19/h11-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXHRMUJIKBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C(CCC2OC(=O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Acetyloxy)-2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxalin-5-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)


![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)

![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)